![molecular formula C13H19NO B2933024 (2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine CAS No. 1884310-07-9](/img/structure/B2933024.png)
(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine
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Overview
Description
“(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine” is a derivative of pyrrolidine, which is a five-membered nitrogen heterocycle . The compound is characterized by a methoxymethyl group and a benzyl group attached to the pyrrolidine ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . Specific synthesis methods for “(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine” are not available in the retrieved data.Molecular Structure Analysis
The molecular structure of “(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring. The ring is substituted with a methoxymethyl group and a benzyl group . The stereochemistry of the molecule is determined by the configuration of the carbon atoms in the pyrrolidine ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including “(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine”, can participate in various chemical reactions. The type of reaction and the products formed depend on the substituents on the pyrrolidine ring and the reaction conditions . Specific chemical reactions involving “(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine” are not available in the retrieved data.Physical And Chemical Properties Analysis
“(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine” is a derivative of pyrrolidine, which is a liquid at room temperature . The physical and chemical properties of the compound depend on its structure and the presence of functional groups . Specific physical and chemical properties of “(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine” are not available in the retrieved data.Scientific Research Applications
Asymmetric Synthesis and Catalysis
Pyrrolidine derivatives are widely used in asymmetric synthesis, serving as chiral auxiliaries or ligands in catalytic reactions. For instance, synthetic studies towards octahydro-1H-benzo[f]pyrrolo[3,2,1-ij]quinolines have employed pyrrolidine-based intermediates for the construction of stereogenic centers, highlighting their utility in complex molecule synthesis (Zaponakis & Katerinopoulos, 2001). Additionally, pyrrolidine derivatives have been synthesized for the development of C2-symmetric diethynylpyrrolidines, useful in organic transformations and material science applications (Yonemura et al., 2006).
Mechanism of Action
The mechanism of action of pyrrolidine derivatives depends on their structure and the biological target. They can interact with biological targets in different ways, leading to various biological effects . The specific mechanism of action of “(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine” is not available in the retrieved data.
Future Directions
Pyrrolidine derivatives, including “(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine”, have shown promising biological activities, making them potential candidates for drug discovery and development . Future research could focus on exploring the biological activities of these compounds and optimizing their structures for better efficacy and safety .
properties
IUPAC Name |
(2R)-1-benzyl-2-(methoxymethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-11-13-8-5-9-14(13)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMSCTSKOUOHJK-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCCN1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine |
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